4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide
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Overview
Description
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical and physical properties, making it valuable in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. One common method involves the use of difluorocarbene reagents, which react with suitable precursors to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines .
Scientific Research Applications
4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and inhibit their activity . This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the difluoromethyl group and the sulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2172053-64-2 |
---|---|
Molecular Formula |
C6H9F2N3O2S |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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